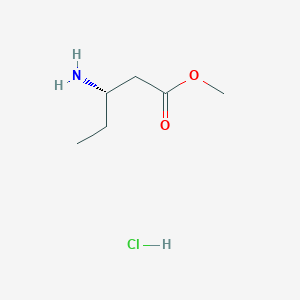

(S)-Methyl 3-aminopentanoate hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (3S)-3-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETMSSQMNUFHHA-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Chiral Beta Amino Esters

Enantiomeric Separation and Purity Determination

The accurate determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often specific to a single enantiomer. For beta-amino esters like (S)-Methyl 3-aminopentanoate hydrochloride, a variety of sophisticated analytical techniques are employed to separate and quantify the individual enantiomers.

Chiral Chromatography

Chiral chromatography is the cornerstone for the enantiomeric separation of chiral compounds. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a transient diastereomeric interaction with the enantiomers of the analyte. This differential interaction results in varying retention times, allowing for their separation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of beta-amino acids and their esters. The success of this method relies heavily on the selection of an appropriate Chiral Stationary Phase (CSP). Several classes of CSPs have proven effective for this purpose.

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs. They consist of derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. For beta-amino esters, derivatization of the amino group, for instance with N-(3,5-dinitrobenzoyl) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), is often employed to introduce chromophores for UV or fluorescence detection and to provide additional interaction sites for better chiral recognition. sigmaaldrich.comnih.gov The choice between coated and immobilized phases is significant; immobilized CSPs offer greater solvent compatibility, allowing for the use of a wider range of organic solvents in the mobile phase. chiraltech.com

Macrocyclic Glycopeptide CSPs: CSPs based on macrocyclic antibiotics like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct separation of underivatized amino acids and their esters. nih.gov These CSPs are unique in their ability to operate in reversed-phase, polar organic, and polar ionic mobile phase modes. researchgate.net The chiral recognition mechanism is complex, involving hydrogen bonding, ionic interactions, and inclusion into the macrocyclic cavity. For amino esters, the D-enantiomer is typically more strongly retained than the L-enantiomer due to the selector's inherent affinity for D-amino acid residues. nih.gov

Crown Ether-based CSPs: Chiral crown ethers, such as those used in CROWNPAK® CR(+) columns, are specifically designed for the enantioseparation of compounds containing a primary amino group at the chiral center, including amino acids and amino esters. scispace.com The separation relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether. The mobile phase is typically acidic, using agents like perchloric acid, to ensure the analyte's amino group is protonated. scispace.com

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol), its concentration, and the presence of acidic or basic additives, plays a crucial role in optimizing retention and resolution. scispace.com Temperature is another critical parameter, with lower temperatures often leading to increased enantioselectivity. scispace.com

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Key Findings | Reference |

|---|---|---|---|---|

| β-Amino Acid Esters (N-3,5-dinitrobenzoyl derivatives) | N-acetylated α-arylalkylamine based | Not specified | Achieved good separation with separability factors ranging from 1.08 to 1.20. | nih.gov |

| β-Amino-3-pyridylpropionic acid ethyl ester | Daicel Crownpak CR (+) | Perchloric acid (pH 1), -7°C | Baseline resolution (Rs > 1.5) achieved without derivatization. Lowering pH and temperature increased retention and separation. | scispace.com |

| α-Amino Acid Ethyl Esters (NBD derivatives) | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Isopropanol/hexane | Demonstrated superior separation compared to other polysaccharide CSPs for these derivatives. | sigmaaldrich.com |

| Underivatized Amino Acids | Astec CHIROBIOTIC T (Teicoplanin) | Water:methanol (B129727):formic acid | A single mobile phase system was effective for resolving the majority of common amino acids directly. | nih.gov |

Gas Chromatography (GC) is a powerful technique for chiral analysis, renowned for its high efficiency and sensitivity. uni-muenchen.de However, due to the low volatility and polar nature of amino esters, derivatization is a mandatory step to convert the analyte into a thermally stable and volatile compound suitable for GC analysis. sigmaaldrich.comresearchgate.net

The derivatization process typically involves two steps:

Esterification: The carboxylic acid group (if present, as in the parent amino acid) or the existing ester is protected, often by reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst. nih.gov

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionyl anhydride (PFPA). researchgate.netnih.gov This step blocks the polar N-H group, improving peak shape and volatility. sigmaaldrich.com

The resulting N-acyl amino acid esters are then separated on a capillary column coated with a chiral stationary phase. Commonly used CSPs for this purpose include:

Amino Acid Derivatives: Phases like Chirasil-Val, which consists of L-valine-tert-butylamide moieties bonded to a polysiloxane backbone, are highly effective. researchgate.netnih.gov The separation mechanism is based on the formation of transient diastereomeric hydrogen-bonded complexes between the analyte derivative and the CSP. uni-muenchen.de

Cyclodextrin Derivatives: Modified cyclodextrins, such as permethylated or acylated beta- and gamma-cyclodextrins (e.g., CHIRALDEX G-TA), also serve as excellent CSPs. researchgate.net They separate enantiomers based on inclusion complexation and interactions with the functional groups on the rim of the cyclodextrin cavity. chromatographyonline.com

GC methods offer the advantage of short analysis times and the ability to couple with mass spectrometry (GC-MS) for highly sensitive and selective detection. researchgate.net

| Analyte Type | Derivative | Chiral Stationary Phase (CSP) | Key Findings | Reference |

|---|---|---|---|---|

| α- and β-Alanine analogues | N-trifluoroacetyl isopropyl esters | Chirasil-Val | Successful separation of enantiomers was achieved. Separation coefficients were generally higher for α-amino acids than β-amino acids. | nih.gov |

| Proteinogenic Amino Acids | N(O,S)-pentafluoropropionyl/ isopropyl esters | Chirasil-Val | Provides superior chiral recognition for most canonical amino acids. L-amino acids typically elute after D-isomers. | uni-muenchen.de |

| Proline | Methyl ester, N-acetyl derivative | CHIRALDEX G-TA | Two-step derivatization was necessary for good peak shape and selectivity. | sigmaaldrich.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for higher flow rates and faster column equilibration, leading to a substantial reduction in analysis time compared to HPLC. selvita.comchromatographyonline.com

For the separation of polar compounds like beta-amino esters, a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is added to the CO2 mobile phase to increase its elution strength. americanpharmaceuticalreview.com The choice and concentration of the modifier are critical parameters for optimizing selectivity.

The stationary phases used in chiral SFC are often the same polysaccharide-based CSPs employed in HPLC (e.g., Chiralpak and Chiralcel series). nih.gov These phases demonstrate excellent chiral recognition capabilities under SFC conditions. Recent studies have shown that even underivatized amino acids can be successfully resolved on polysaccharide-based columns using SFC, which suggests a strong potential for the direct analysis of beta-amino esters like this compound. nih.govresearchgate.net

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |

|---|---|---|---|---|

| Underivatized Amino Acids | Cellulose tris(3,5-dichlorophenylcarbamate) | CO2 with Ethanol or Methanol modifier | This CSP showed the most universal chiral recognition, resolving 10 out of 14 tested amino acids at baseline. | nih.gov |

| Various Chiral Drugs | Immobilized Polysaccharide-based CSPs | CO2 with various modifiers | SFC enables high-throughput, sub-minute separations for purity assessment. | chromatographyonline.com |

| dl-Amino Acids | Crownpak CR-I (+) | CO2 with modifier | Method provides rapid separation (<3 minutes) with high resolution (Rs up to 9.26). | mdpi.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographyonline.com When the enantiomers of an analyte, such as this compound, migrate through the capillary, they form transient diastereomeric complexes with the chiral selector. The different stabilities of these complexes lead to different effective mobilities, resulting in their separation.

Common chiral selectors used in CE for amino acids and their analogs include:

Cyclodextrins (CDs): Native and derivatized CDs (e.g., sulfated-β-CD) are the most widely used selectors. nih.gov

Chiral Ligand Exchange: A metal ion (e.g., Cu(II)) and a chiral ligand (e.g., L-4-hydroxyproline) are added to the BGE. Enantiomers are separated based on the differential stability of the ternary diastereomeric complexes formed between the analyte, the chiral ligand, and the metal ion. nih.gov

Chiral Ionic Liquids: These can be used as the sole chiral selector in the BGE. nih.gov

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of CE and HPLC. wikipedia.org A capillary is packed with a stationary phase (often a chiral one), and the mobile phase is driven by electroosmotic flow (EOF) instead of pressure. This setup benefits from the high efficiency of electromigration while also incorporating the selective interactions of a stationary phase, making it a powerful tool for challenging chiral separations. nih.gov

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic methods are indispensable for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for stereochemical assignment. To differentiate enantiomers by NMR, which are otherwise indistinguishable in an achiral environment, chiral auxiliary compounds are used. These can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs) , often referred to as chiral shift reagents, form transient diastereomeric complexes with the analyte in solution. This interaction leads to chemically non-equivalent environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. libretexts.org Lanthanide-based complexes, such as Eu(hfc)3, were historically popular but can cause significant line broadening. nih.gov More recently, other types of CSAs have been developed that provide good signal separation with minimal line broadening, making them suitable for high-field NMR. tcichemicals.com The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination ability of the CSA. semmelweis.hu

Chiral Derivatizing Agents (CDAs) covalently bind to the analyte to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration. wordpress.com A common strategy involves reacting a chiral amine with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogs, to form diastereomeric amides. researchgate.net The analysis of the chemical shifts of the protons or other nuclei near the stereocenter in the resulting diastereomers can provide information about the absolute configuration of the original amine. researchgate.net

The table below provides examples of chiral auxiliaries used in NMR spectroscopy:

| Type of Auxiliary | Example | Mechanism of Action |

| Chiral Solvating Agent | (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Forms transient diastereomeric complexes through non-covalent interactions. |

| Chiral Solvating Agent | Samarium complexes (e.g., Sm-pdta) | Paramagnetic lanthanide complex that induces chemical shift differences. |

| Chiral Derivatizing Agent | Mosher's acid (MTPA) | Forms stable diastereomeric esters or amides with distinct NMR signals. researchgate.net |

| Chiral Derivatizing Agent | Methoxy(aryl)acetic acids | Forms diastereomeric amides, allowing for configurational assignment based on chemical shift differences. researchgate.net |

Chiroptical methods, which are based on the differential interaction of chiral molecules with polarized light, are fundamental for stereochemical characterization.

Optical Rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. libretexts.orgnih.gov Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org While the sign of the optical rotation (+ or -) indicates whether a compound is dextrorotatory or levorotatory, it does not directly correlate with the (R) or (S) absolute configuration. libretexts.org However, for a known compound, the measured optical rotation can be compared to the literature value for a pure enantiomer to determine the enantiomeric excess and confirm the identity of the major enantiomer. wikipedia.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule. chiralabsxl.com For molecules with multiple chromophores, the exciton coupling between these chromophores can give rise to characteristic CD signals, the sign of which can be used to determine the absolute configuration. nih.govcolumbia.edu While ab initio calculation of CD spectra is complex, the empirical comparison of the CD spectrum of an unknown compound with that of a known analog is a powerful tool for stereochemical assignment. chiralabsxl.com CD spectroscopy is particularly useful for confirming the stereochemistry of complex molecules and can be used in high-throughput screening methods for determining enantiomeric excess. nih.govnih.gov

Academic and Research Applications of S Methyl 3 Aminopentanoate Hydrochloride As a Chiral Synthon

Strategic Building Block in Organic Synthesis

The defined stereochemistry of (S)-Methyl 3-aminopentanoate hydrochloride makes it a significant chiral building block in organic synthesis. chemscene.com Chiral building blocks are essential in the development of new drugs and complex molecules because the biological activity of many pharmaceuticals is dependent on their specific three-dimensional arrangement. enamine.net Utilizing enantiomerically pure starting materials like this compound allows chemists to introduce a specific chirality early in a synthetic sequence, which guides the stereochemical outcome of subsequent reactions.

Precursor for the Synthesis of Natural Products and their Analogs

While β-amino acids are integral components of numerous natural products, specific documented syntheses of natural products or their analogs directly employing this compound as the starting precursor are not detailed in the available literature. The general utility of chiral β-amino esters suggests their potential in this area, but direct applications for this specific compound remain a subject for further research documentation.

Key Intermediate in the Development of Fine Chemicals

As a versatile chiral intermediate, this compound is positioned for application in the synthesis of fine chemicals, particularly in the pharmaceutical sector. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals. The development of single-isomer drugs has become increasingly important, as different enantiomers of a molecule can have vastly different biological effects. enamine.net Chiral synthons like this compound are crucial for constructing these enantiomerically pure active pharmaceutical ingredients.

Role in Peptide and Peptidomimetic Chemistry (e.g., Beta-Peptides, Beta-Lactams)

The structural framework of this compound, as a β-amino acid ester, makes it a logical and valuable precursor for the synthesis of β-peptides and other peptidomimetics, such as β-lactams.

Beta-Peptides: Unlike natural peptides composed of α-amino acids, β-peptides are polymers of β-amino acids. This change in backbone structure makes them resistant to enzymatic degradation while allowing them to fold into stable, predictable secondary structures like helices and sheets. nih.gov this compound can serve as a monomer unit in the synthesis of these novel biopolymers, which are explored for various applications, including antimicrobial agents and enzyme inhibitors. nih.gov

Beta-Lactams: The β-lactam ring is a four-membered cyclic amide that is the core structural feature of many important antibiotic classes. nih.govnih.gov The synthesis of novel β-lactams is a significant area of research aimed at overcoming antibiotic resistance. Chiral precursors are often used to control the stereochemistry of the substituents on the β-lactam ring, which is critical for their biological activity. Synthetic strategies like the Staudinger cycloaddition of a ketene (B1206846) and an imine are commonly used to form the ring, and chiral β-amino esters can be incorporated into these pathways. mdpi.comorganic-chemistry.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nsf.govresearchgate.net By incorporating building blocks like this compound, researchers can create novel structures that are less susceptible to proteolysis while retaining the ability to interact with biological targets.

Contributions to Molecular Recognition Studies

Molecular recognition involves the specific interaction between two or more molecules through non-covalent forces. Chiral recognition, a subset of this field, is crucial for understanding biological processes and for developing methods to separate enantiomers. nih.govmdpi.com

Amino acid esters are frequently used as guest molecules in host-guest chemistry to study the principles of chiral recognition. nih.gov Receptors, such as those based on crown ethers or cyclodextrins, are designed to bind selectively to one enantiomer over the other. nih.gov These interactions are often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of the host and guest molecules upon complexation are monitored to determine binding affinities and enantioselectivity. nih.gov

While specific studies featuring this compound as the guest molecule are not prominently documented, research on similar chiral esters provides a framework for its potential application. For instance, studies using glucose-based macrocyclic receptors have demonstrated enantioselective binding for a range of amino acid methyl esters, with binding affinity and selectivity being highly dependent on the solvent used. nih.govnih.gov Such research highlights how molecules like this compound can be employed to probe the subtle interactions that govern chiral recognition.

Emerging Research Frontiers and Methodological Challenges in Chiral Beta Amino Ester Chemistry

Innovations in Highly Stereoselective and Atom-Economical Synthetic Pathways

The pursuit of highly efficient and stereoselective methods for the synthesis of chiral beta-amino esters remains a central theme in organic chemistry. A paramount goal is the development of atom-economical reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

One of the most powerful strategies to achieve this is through asymmetric hydrogenation of prochiral enamines or beta-enamino esters. oup.comacs.org This approach is inherently atom-economical as it involves the addition of a hydrogen molecule across a double bond, with the only byproduct being the desired chiral product. Rhodium and Ruthenium complexes featuring chiral phosphine (B1218219) ligands have been extensively investigated for this transformation. For instance, Rhodium complexes with Josiphos-type ligands have demonstrated high efficiency and enantioselectivity (93-97% ee) in the hydrogenation of unprotected beta-enamino esters, a process that circumvents the need for protecting group manipulations. acs.orgresearchgate.netsigmaaldrich.com The direct hydrogenation of unprotected enamines represents a significant advancement, as it streamlines the synthetic sequence and reduces waste. acs.org

Another prominent atom-economical approach is the catalytic asymmetric Mannich reaction . This reaction involves the addition of a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal, to an imine, forming a new carbon-carbon bond and creating the beta-amino ester skeleton in a single step. oup.com Chiral Lewis acid complexes and organocatalysts have been successfully employed to catalyze this transformation with high stereocontrol. oup.com

The conjugate addition of nitrogen nucleophiles to alpha,beta-unsaturated esters is yet another key strategy. oup.com This method allows for the direct introduction of the amino group at the beta-position. Copper-catalyzed 1,4-additions using organozinc reagents have shown considerable success in this area. oup.com These innovative synthetic pathways are continuously being refined to improve their efficiency, stereoselectivity, and applicability to a broader range of substrates, including those required for the synthesis of compounds like (S)-Methyl 3-aminopentanoate hydrochloride.

| Catalytic System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

| Rh-Josiphos | Unprotected β-enamino esters | High atom economy, no protecting groups required | 93-97% | acs.orgresearchgate.netsigmaaldrich.com |

| Rh-BINAP | N-acyl-β-(amino)acrylates | Pioneering work in asymmetric hydrogenation | >90% | oup.com |

| Chiral Lewis Acids (Cu, Zr) | Imines and nucleophiles | Versatile for C-C bond formation | High | oup.com |

| Organocatalysts | Imines and aldehydes/ketones | Metal-free, mild conditions | Often >90% | mdpi.com |

| Copper-Phosphoramidite | α,β-unsaturated esters and organozinc reagents | Effective for conjugate addition | High | oup.com |

Advancements in Green Chemistry and Sustainable Synthesis of Chiral Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral amines and their derivatives. The focus is on developing processes that are not only efficient and selective but also environmentally benign.

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral amines. sci-hub.ru Enzymes such as transaminases, lipases, and ammonia (B1221849) lyases offer several advantages, including high enantioselectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and the use of renewable resources. sci-hub.ru For instance, transaminases can be used for the asymmetric amination of ketones, providing a direct route to chiral amines. Lipases have been successfully employed in the kinetic resolution of racemic beta-amino esters through enantioselective hydrolysis. sci-hub.ru

The use of green solvents is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are actively exploring alternatives such as water, supercritical fluids, and deep eutectic solvents. These solvents can reduce the environmental impact of the synthesis and, in some cases, even enhance the catalytic activity and selectivity.

Furthermore, the concept of process intensification , such as the use of continuous flow reactors, is being applied to the synthesis of chiral amines. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. sci-hub.ru The integration of biocatalysis with flow chemistry represents a particularly promising avenue for the sustainable production of valuable chiral building blocks.

| Green Chemistry Approach | Description | Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) as catalysts. | High enantioselectivity, mild reaction conditions, renewable resources. |

| Green Solvents | Replacement of hazardous organic solvents with alternatives like water or deep eutectic solvents. | Reduced environmental impact, improved safety. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Enhanced safety, better process control, easier scalability. |

| Atom Economy | Designing reactions to maximize the incorporation of starting materials into the final product. | Waste minimization. |

Expansion of Substrate Diversity and Reaction Scope in Asymmetric Catalysis

A significant frontier in asymmetric catalysis is the expansion of the substrate scope and the development of new reactions to access a wider variety of chiral beta-amino esters. While early methods were often limited to specific substrate classes, modern catalytic systems are demonstrating much broader applicability.

In the realm of asymmetric hydrogenation , research is focused on developing catalysts that can tolerate a wide range of functional groups and substitution patterns on the enamine substrate. This includes the successful hydrogenation of enamines bearing aryl, heteroaryl, and various alkyl substituents, which is crucial for the synthesis of a diverse library of beta-amino acid derivatives. mdpi.commdpi.com

Organocatalysis has also made significant strides in expanding substrate diversity. Chiral organocatalysts have been shown to be effective for a broad range of aldehydes, ketones, and imines in the context of Mannich and Michael reactions, allowing for the synthesis of beta-amino esters with diverse substitution patterns. mdpi.commdpi.com The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has been particularly instrumental in this progress.

Biocatalytic methods are also being engineered to accept a broader range of substrates. Through techniques like directed evolution and protein engineering, the substrate specificity of enzymes such as transaminases can be altered to accommodate non-natural substrates, thereby expanding their synthetic utility beyond their natural roles. sci-hub.runih.gov This allows for the synthesis of a wider array of chiral amines and their precursors.

| Catalytic Approach | Substrate Diversity Expansion |

| Asymmetric Hydrogenation | Tolerance of various aryl, heteroaryl, and alkyl substituents on the enamine. |

| Organocatalysis | Applicability to a wide range of aldehydes, ketones, and imines in Mannich and Michael reactions. |

| Biocatalysis | Engineering of enzymes (e.g., transaminases) to accept non-natural substrates. |

In-depth Mechanistic Elucidation of Enantioselective Processes

A fundamental understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. Significant effort is being dedicated to elucidating the intricate details of enantioselective processes in chiral beta-amino ester synthesis.

For rhodium-catalyzed asymmetric hydrogenation , mechanistic studies often involve a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling. mdpi.comnih.govrsc.org These studies have provided insights into the structure of the catalyst-substrate complex, the nature of the active catalytic species, and the key stereodetermining step. For example, the interaction between the substrate and the chiral ligand is critical for establishing the facial selectivity of the hydrogenation. mdpi.comnih.gov

In organocatalysis , mechanistic investigations often focus on the role of non-covalent interactions, such as hydrogen bonding and ionic interactions, in controlling the stereochemical outcome. nih.govrsc.org For instance, in thiourea-catalyzed Mannich reactions, the thiourea (B124793) moiety can act as a hydrogen-bond donor to activate the imine, while a basic site on the catalyst deprotonates the nucleophile, bringing the two reactants together in a well-defined chiral environment. nih.gov

Understanding the biocatalytic mechanisms involves studying the enzyme's active site and its interaction with the substrate. X-ray crystallography and molecular modeling are powerful tools for visualizing the binding of the substrate in the active site and identifying the key amino acid residues responsible for catalysis and stereocontrol. sci-hub.runih.gov This knowledge is invaluable for guiding protein engineering efforts to improve the enzyme's properties.

| Enantioselective Process | Key Mechanistic Insights |

| Rh-catalyzed Asymmetric Hydrogenation | Formation of diastereomeric catalyst-substrate complexes, role of ligand chirality in facial selectivity. |

| Organocatalytic Mannich Reaction | Importance of non-covalent interactions (hydrogen bonding, ionic interactions) in the transition state. |

| Biocatalysis | Substrate binding in the enzyme's active site, role of specific amino acid residues in catalysis and stereocontrol. |

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new catalysts and for understanding the origins of enantioselectivity. These methods allow researchers to study reaction mechanisms and predict the stereochemical outcome of a reaction before it is even run in the lab.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules and transition states. yakhak.org DFT calculations can be used to model the entire catalytic cycle of a reaction, identify the lowest energy reaction pathway, and calculate the energy difference between the transition states leading to the two enantiomers of the product. yakhak.org This information can provide valuable insights into the factors that control the enantioselectivity and can be used to design new ligands or catalysts with improved performance.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of catalysts and substrates and to explore the dynamic interactions between them. yakhak.org This is particularly useful for understanding the behavior of complex systems, such as enzymes, where conformational changes can play a crucial role in catalysis.

The integration of computational modeling with experimental studies creates a powerful feedback loop. Computational predictions can guide the design of new experiments, and experimental results can be used to validate and refine the computational models. This synergistic approach is accelerating the pace of discovery in the field of asymmetric catalysis.

| Computational Method | Application in Chiral Beta-Amino Ester Chemistry |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating transition state energies, predicting enantioselectivity. |

| Molecular Dynamics (MD) Simulations | Studying conformational flexibility of catalysts and substrates, exploring dynamic interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions by treating the active site with quantum mechanics and the rest of the protein with molecular mechanics. |

Evolution of Advanced Chiral Analytical Techniques

The development of advanced analytical techniques for the separation and quantification of enantiomers is critical for progress in asymmetric catalysis. The ability to accurately and rapidly determine the enantiomeric excess (ee) of a reaction product is essential for catalyst screening, reaction optimization, and quality control.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most widely used techniques for the enantioselective analysis of chiral compounds, including beta-amino esters. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. A wide variety of CSPs are commercially available, based on polysaccharides, proteins, cyclodextrins, and other chiral selectors.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. In CE, a chiral selector is typically added to the background electrolyte, and the enantiomers are separated based on their different mobilities in the electric field. CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption.

More recently, supercritical fluid chromatography (SFC) has emerged as a promising alternative for chiral separations. SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which can offer faster separations and reduced solvent consumption compared to HPLC.

The continuous development of new chiral stationary phases, chiral selectors, and analytical instrumentation is leading to ever-improving performance in terms of resolution, speed, and sensitivity, which is essential for supporting the ongoing research and development in chiral beta-amino ester chemistry.

| Analytical Technique | Principle of Chiral Separation |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. |

| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phase containing a chiral selector. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 3-aminopentanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves esterification of (S)-3-aminopentanoic acid followed by HCl salt formation. Enantiomeric purity is maintained using chiral resolution techniques, such as asymmetric catalysis or chiral stationary-phase chromatography. Sodium borohydride reduction of ketone precursors (e.g., 3-aminopentanoate derivatives) under controlled pH conditions can also minimize racemization .

Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify molecular structure and stereochemistry.

- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers to confirm >99% purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHClNO; MW 167.64) .

Q. How can researchers mitigate racemization during the synthesis or storage of this compound?

- Methodological Answer :

- Synthesis : Use low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) to stabilize the chiral center.

- Storage : Store at -20°C in anhydrous conditions; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound in multi-step synthetic processes?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., stoichiometry, temperature) via factorial design.

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous versus organic solvents?

- Methodological Answer :

- Solubility : The HCl salt increases aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, which is more soluble in organic solvents like ethanol.

- Stability : The salt form reduces hygroscopicity, improving shelf-life. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate degradation pathways .

Q. What computational or experimental approaches are recommended for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., aminotransferases).

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.